Eudragit L 30D

Description

The exact mass of the compound 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

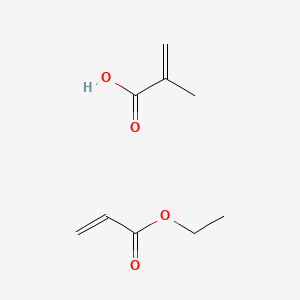

ethyl prop-2-enoate;2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.C4H6O2/c1-3-5(6)7-4-2;1-3(2)4(5)6/h3H,1,4H2,2H3;1H2,2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCRSXZBSIRSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C.CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25212-88-8 | |

| Record name | Ethyl acrylate-methacrylic acid copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25212-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30905271 | |

| Record name | 2-Methylprop-2-enoic acid--ethyl prop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25212-88-8, 100218-76-6 | |

| Record name | Methacrylic acid - methyl methacrylate copolymer (1:1 mw 135000) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025212888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylprop-2-enoic acid--ethyl prop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Eudragit L 30 D-55: Chemical Structure and Monomer Ratio

This technical guide provides a comprehensive overview of the chemical and physical properties of Eudragit L 30 D-55, a widely used polymer in the pharmaceutical industry for enteric coatings of solid dosage forms.

Chemical Identity and Structure

Eudragit L 30 D-55 is the commercial name for an aqueous dispersion of an anionic copolymer derived from methacrylic acid and ethyl acrylate.[1][2][3] The monomers are randomly distributed along the polymer chain.[1][4] This copolymer is designated in various pharmacopeias, including as "Methacrylic Acid - Ethyl Acrylate Copolymer (1:1) Dispersion 30 Per Cent" in the European Pharmacopoeia (Ph. Eur.), "Methacrylic Acid and Ethyl Acrylate Copolymer Dispersion" in the United States Pharmacopeia/National Formulary (USP/NF), and "Methacrylic Acid Copolymer LD" in the Japanese Pharmacopoeia (JPE).[1][3]

The key functional groups in the polymer are the carboxylic acid groups from the methacrylic acid units and the ester groups from the ethyl acrylate units. The presence of the carboxylic acid groups makes the polymer's solubility pH-dependent. It remains insoluble in acidic environments, such as the stomach, but dissolves in the more alkaline conditions of the small intestine, typically at a pH above 5.5.[2][5]

Monomer Ratio and Composition

The defining characteristic of Eudragit L 30 D-55 is the ratio of its constituent monomers. The copolymer is synthesized to have an approximate 1:1 molar ratio of free carboxyl groups (from methacrylic acid) to ester groups (from ethyl acrylate).[1][2][4] This specific ratio is critical for its enteric properties, ensuring drug release is targeted to the upper small intestine.[3]

The commercial product is an aqueous dispersion containing 30% dry polymer substance.[1][4][5] The dispersion also contains small percentages of sodium lauryl sulfate (0.7% on solid substance) and polysorbate 80 (2.3% on solid substance) which act as emulsifiers.[1]

Quantitative Data Summary

The following table summarizes the key quantitative specifications for Eudragit L 30 D-55, providing a clear reference for formulation and quality control purposes.

| Property | Value | Reference(s) |

| Monomer Ratio (Methacrylic Acid:Ethyl Acrylate) | Approx. 1:1 | [1][2][4] |

| Dry Substance / Residue on Evaporation | 28.5 - 31.5 % | [1][4] |

| Methacrylic Acid Units (on dry substance) | 46.0 - 50.6 % | [1][6][7] |

| Acid Value (on dry substance) | 300 - 330 mg KOH/g | [1] |

| Weight Average Molar Mass (Mw) | Approx. 320,000 g/mol | [1][4] |

| Physical Form | Milky-white liquid of low viscosity | [1][4] |

Experimental Protocols

A crucial quality control parameter for Eudragit L 30 D-55 is the determination of the methacrylic acid content, which is typically performed via potentiometric titration.

Protocol: Assay of Methacrylic Acid Content by Potentiometric Titration

This method is based on the procedure outlined in the European Pharmacopoeia (2.2.20) and the United States Pharmacopeia (<541>).[1]

Objective: To quantify the percentage of methacrylic acid units in the Eudragit L 30 D-55 dry substance.

Materials:

-

Eudragit L 30 D-55 dispersion

-

Isopropyl alcohol

-

Purified water

-

0.5 N Sodium Hydroxide (NaOH) volumetric solution

-

Potentiometer with a suitable electrode system (e.g., glass and reference electrodes)

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh approximately 1.5 g of Eudragit L 30 D-55 dispersion into a beaker.

-

Add 60 ml of isopropyl alcohol and 40 ml of purified water to the beaker.

-

Place the beaker on a magnetic stirrer and stir the mixture for approximately 15 minutes, or until the polymer is completely dissolved.

-

Immerse the electrodes of the calibrated potentiometer into the solution.

-

Titrate the solution with 0.5 N NaOH. Record the volume of titrant added and the corresponding pH or potential readings.

-

Determine the endpoint of the titration, which is the point of maximum inflection on the titration curve.

-

Calculate the percentage of methacrylic acid units based on the dry substance content of the dispersion.

Calculation: The content of methacrylic acid units is calculated using the following relationship: 1 ml of 0.5 N NaOH is equivalent to 43.045 mg of methacrylic acid.[1] The result is then adjusted based on the predetermined dry substance content of the dispersion sample.

Visualization of Chemical Structure

The following diagram illustrates the random arrangement of methacrylic acid and ethyl acrylate monomers within the Eudragit L 30 D-55 polymer chain.

Caption: Random copolymer structure of Eudragit L 30 D-55.

References

- 1. stobec.com [stobec.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. explore.azelis.com [explore.azelis.com]

- 4. scribd.com [scribd.com]

- 5. EUDRAGIT® L 30 D-55 [evonik.com]

- 6. drugfuture.com [drugfuture.com]

- 7. YOUR MATERIALS, OUR EXPERTISE! Apollo Singapore, Your Reliable Pharma Material Expert & Supplier! [apollo-healthcare.com.sg]

A Technical Guide to the pH-Dependent Solubility of Eudragit L 30D-55

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism behind the pH-dependent solubility of Eudragit L 30D-55, a critical functional polymer for enteric drug delivery. The document outlines its chemical properties, the physicochemical principles governing its function, and standard experimental protocols for its characterization.

Core Properties of this compound-55

This compound-55 is the aqueous dispersion of an anionic copolymer derived from methacrylic acid and ethyl acrylate.[1] The ratio of free carboxyl groups to ester groups is approximately 1:1, which is fundamental to its pH-sensitive behavior.[1][2] Supplied as a 30% aqueous dispersion, it is designed for enteric film coatings that target drug release at a pH above 5.5, corresponding to the environment of the upper small intestine.[3][4][5] The monomers are randomly distributed along the polymer chain.[1]

Table 1: Quantitative Specifications of this compound-55

| Property | Value | Description |

| Chemical Name | Methacrylic Acid - Ethyl Acrylate Copolymer (1:1) | Anionic copolymer forming the functional backbone.[6] |

| Dry Substance | 28.5 - 31.5 % | The solid polymer content in the aqueous dispersion.[1][7] |

| Methacrylic Acid Units | 46.0 - 50.6 % (on dry substance) | The percentage of acidic monomers responsible for pH sensitivity.[1][8] |

| Acid Value | 300 - 330 mg KOH / g dry substance | A measure of the free carboxylic acid groups available for ionization.[1] |

| Weight Average Molar Mass (Mw) | Approx. 320,000 g/mol | The average molecular weight of the polymer chains.[1][7] |

| Physical Form | Milky-white liquid of low viscosity | The commercial form of the aqueous dispersion.[1] |

| Dissolution pH | > 5.5 | The pH threshold at which the polymer begins to dissolve.[4][5] |

The Core Mechanism of pH-Dependent Solubility

The functionality of this compound-55 is entirely dependent on the presence of anionic carboxylic acid (-COOH) groups from its methacrylic acid units.[8][9] The ionization state of these groups dictates the polymer's solubility.

-

In Acidic Environments (e.g., Stomach, pH 1-3): At a low pH, the concentration of hydrogen ions (H⁺) is high. According to the Henderson-Hasselbalch equation, the carboxylic acid groups remain largely protonated and unionized (-COOH). In this state, the polymer chains can form hydrogen bonds with each other but not with water, rendering the polymer insoluble.[10][11] This insolubility creates a stable, protective barrier around the drug core, preventing its release in the harsh gastric environment.[5]

-

In Neutral to Alkaline Environments (e.g., Intestine, pH > 5.5): As the dosage form transitions from the stomach to the small intestine, the ambient pH rises. When the pH surpasses the polymer's pKa (which is effectively around 5.5), the carboxylic acid groups deprotonate and become ionized carboxylate groups (-COO⁻).[10] This process introduces multiple negative charges along the polymer backbone. The resulting electrostatic repulsion between these negative charges forces the polymer chains to uncoil and separate.[9] This conformational change allows water molecules to hydrate the polymer chains, leading to swelling and, ultimately, the complete dissolution of the film coating, which releases the active pharmaceutical ingredient.[5]

Key Experimental Protocols

Characterizing the properties of this compound-55 is essential for formulation development and quality control. The following are standard methodologies for assessing its critical attributes.

Protocol: Determination of Acid Value by Potentiometric Titration

This method quantifies the amount of free carboxylic acid groups in the polymer, which is directly related to its pH-sensitivity.[1][7]

Apparatus and Reagents:

-

Potentiometric titrator with a suitable electrode (e.g., glass pH electrode).

-

Analytical balance.

-

Magnetic stirrer and stir bar.

-

Solvent Mixture: 60 mL Isopropyl Alcohol and 40 mL Purified Water.

-

Titrant: Standardized 0.5 N Sodium Hydroxide (NaOH).

Methodology:

-

Sample Preparation: Accurately weigh approximately 1.5 g of this compound-55 dispersion into a beaker.

-

Dissolution: Add the solvent mixture (60 mL isopropyl alcohol, 40 mL water) to the beaker.

-

Stirring: Stir the mixture for approximately 15 minutes, or until the polymer is fully dissolved.[7]

-

Titration: Immerse the electrode and the titrant delivery tip into the solution. Titrate the sample with 0.5 N NaOH, recording the pH or potential as a function of titrant volume.

-

Endpoint Determination: The equivalence point is determined from the resulting titration curve, typically at the point of the greatest change in pH per unit volume of titrant added.

-

Calculation: The acid value is calculated based on the volume of NaOH consumed. Note that 1 mL of 0.5 N NaOH is equivalent to 43.045 mg of methacrylic acid units.[1][7]

Protocol: In Vitro pH-Shift Dissolution Testing

This experiment simulates the passage of a dosage form through the gastrointestinal tract to verify its enteric properties.[12][13]

Apparatus and Reagents:

-

USP-compliant dissolution apparatus (e.g., Apparatus 2, paddles).

-

UV-Vis Spectrophotometer or HPLC for drug quantification.

-

Simulated Gastric Fluid (SGF): pH 1.2, without enzymes.

-

Buffer for pH adjustment (e.g., 0.2 M sodium phosphate solution).

-

Simulated Intestinal Fluid (SIF): Resulting pH 6.8.

Methodology:

-

Acidic Stage:

-

Place the this compound-55 coated dosage form into a dissolution vessel containing 750 mL of SGF (pH 1.2) maintained at 37 ± 0.5 °C.

-

Stir at a specified speed (e.g., 50 rpm) for 2 hours.

-

Periodically withdraw samples to confirm that minimal or no drug is released.

-

-

pH Shift:

-

After 2 hours, add 250 mL of a pre-warmed buffer (e.g., 0.2 M sodium phosphate) to the vessel to raise the pH to 6.8.[12]

-

-

Intestinal Stage:

-

Continue stirring in the pH 6.8 medium.

-

Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

-

Replace the withdrawn volume with fresh, pre-warmed pH 6.8 medium if necessary.

-

-

Analysis:

-

Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry).

-

Plot the percentage of drug released versus time to generate a dissolution profile.

-

Conclusion

The pH-dependent solubility of this compound-55 is a precisely controlled mechanism governed by the ionization of its methacrylic acid functional groups. Its insolubility at the low pH of the stomach provides robust protection for acid-labile drugs and prevents gastric irritation. The sharp transition to a soluble form above pH 5.5 ensures rapid and predictable drug release in the upper small intestine. A thorough understanding and characterization of this mechanism through the protocols outlined are fundamental to the successful development of safe and effective enteric-coated oral dosage forms.

References

- 1. stobec.com [stobec.com]

- 2. scribd.com [scribd.com]

- 3. EUDRAGIT® L 30 D-55 [evonik.com]

- 4. explore.azelis.com [explore.azelis.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. csfarmacie.cz [csfarmacie.cz]

- 10. rjpbcs.com [rjpbcs.com]

- 11. researchgate.net [researchgate.net]

- 12. Enteric Polymer–Based Amorphous Solid Dispersions Enhance Oral Absorption of the Weakly Basic Drug Nintedanib via Stabilization of Supersaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Preparation, and Evaluation of Enteric Coating Formulation of HPMC and Eudragit L100 on Carboxylated Agarose Hydrogel by Using Drug Tartrazine - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of Eudragit L 30D-55 Aqueous Dispersion

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of Eudragit L 30D-55, an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate.[1][2] This versatile polymer is a cornerstone in pharmaceutical formulations, primarily utilized for enteric coatings of solid dosage forms.[3][4] Its pH-dependent solubility ensures protection of the active pharmaceutical ingredient (API) from the acidic environment of the stomach, allowing for targeted drug release in the small intestine.[3][5]

Core Physical Properties

The physical characteristics of this compound-55 are critical to its performance and processing. The following tables summarize the key quantitative data for the aqueous dispersion and the resulting polymer film.

This compound-55 Aqueous Dispersion: Key Physical Parameters

| Property | Value | Reference |

| Appearance | Milky-white liquid of low viscosity | [2] |

| Solid Content (Dry Substance) | 28.5 - 31.5 % | [1][2] |

| Viscosity (Apparent) | 3 - 10 mPa·s | [1] |

| pH | 2.1 - 3.0 | [1] |

| Density (Relative) | Approximately 1.05 g/cm³ | [2] |

| Refractive Index of Polymer | 1.39 - 1.395 | [1] |

This compound-55 Polymer Film: Solid-State Properties

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 110 °C | [6] |

| Solubility Threshold | Soluble above pH 5.5 | [3][7] |

| Composition | Anionic copolymer of methacrylic acid and ethyl acrylate in a 1:1 ratio | [1][2] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties are outlined below. These protocols are based on pharmacopeial methods and standard laboratory practices.

Determination of Solid Content (Residue on Evaporation)

This method determines the percentage of non-volatile matter in the this compound-55 aqueous dispersion.

Methodology (based on Ph. Eur. 2.2.32 method d): [1][2]

-

Accurately weigh approximately 1 g of the this compound-55 dispersion into a pre-weighed, dry evaporating dish.

-

Place the dish in a drying oven maintained at a constant temperature of 110 °C.

-

After drying, transfer the dish to a desiccator to cool to room temperature.

-

Once cooled, weigh the dish with the dried residue.

-

Calculate the solid content as a percentage of the initial weight of the dispersion. The dispersion should form a clear film after drying.[1][2]

Measurement of Viscosity

The viscosity of the aqueous dispersion is a critical parameter for processing and application, such as spray coating.

Methodology (using a Brookfield Viscometer, based on Ph. Eur. 2.2.10 or USP <912> method II): [1]

-

Apparatus: Brookfield viscometer equipped with a UL (Ultra-Low) adapter.

-

Sample Preparation: Allow the this compound-55 dispersion to equilibrate to a constant temperature of 20 °C.

-

Measurement:

-

Set the rotational speed of the viscometer to 30 rpm.[1]

-

Attach the UL adapter and immerse it into the dispersion, ensuring the sample level is appropriate as per the instrument's manual.

-

Allow the reading to stabilize before recording the viscosity value in millipascal-seconds (mPa·s).

-

Determination of pH

The pH of the dispersion is an indicator of its stability and is inherent to the acidic nature of the copolymer.

Methodology (based on Ph. Eur. 2.2.3 or USP <791>): [1][2]

-

Apparatus: A calibrated pH meter with a suitable electrode.

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0) at the measurement temperature.

-

Measurement:

-

Immerse the pH electrode into the undiluted this compound-55 aqueous dispersion.

-

Allow the reading to stabilize.

-

Record the pH value.

-

Measurement of Density

The density of the dispersion is required for accurate dosing and formulation calculations.

Methodology (based on Ph. Eur. 2.2.5): [2]

-

Apparatus: A calibrated pycnometer or a suitable density meter.

-

Procedure:

-

Determine the weight of the empty, clean, and dry pycnometer.

-

Fill the pycnometer with the this compound-55 dispersion, ensuring there are no air bubbles.

-

Adjust the temperature of the filled pycnometer to 20 °C.

-

Remove any excess dispersion and weigh the filled pycnometer.

-

Calculate the density by dividing the mass of the dispersion by the volume of the pycnometer.

-

Determination of Glass Transition Temperature (Tg)

The glass transition temperature of the polymer film is a crucial characteristic that influences the mechanical properties and film formation of the coating.

Methodology (using Differential Scanning Calorimetry - DSC):

-

Sample Preparation:

-

Cast a film of the this compound-55 dispersion on a suitable substrate (e.g., a glass plate) and allow it to dry completely. A clear film should be formed.[1]

-

Carefully peel the film and accurately weigh a small sample (typically 5-10 mg) into an aluminum DSC pan.

-

Seal the pan hermetically.

-

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate of 10 °C/min under a nitrogen atmosphere.[6]

-

The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

-

pH-Dependent Dissolution Mechanism

The functionality of this compound-55 as an enteric coating agent is derived from the chemistry of its polymer chains. The copolymer contains methacrylic acid units, which have carboxylic acid functional groups. The ratio of free carboxyl groups to ester groups is approximately 1:1.[1][2]

At the low pH of the stomach (typically pH 1-3), the carboxylic acid groups remain protonated and are largely unionized. This renders the polymer insoluble in the gastric fluid, forming a protective barrier around the dosage form.

Upon transit to the small intestine, the pH rises to above 5.5.[5] In this less acidic environment, the carboxylic acid groups deprotonate (ionize), forming carboxylate salts. This ionization leads to electrostatic repulsion between the polymer chains, causing the polymer to swell and dissolve, thereby releasing the drug in the desired region of the gastrointestinal tract.

Caption: pH-dependent dissolution of this compound-55.

References

In-Depth Technical Guide: Glass Transition Temperature of Eudragit L 30D-55 Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of Eudragit L 30D-55 films, a critical parameter in the formulation and development of enteric-coated dosage forms. Understanding and controlling the Tg is essential for ensuring the stability, mechanical properties, and drug release characteristics of the final product.

Introduction to this compound-55 and its Glass Transition Temperature

This compound-55 is an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate. It is widely used in the pharmaceutical industry for enteric coatings that dissolve at a pH above 5.5. The glass transition temperature (Tg) is a key physical property of this polymer. Below the Tg, the polymer is in a glassy, brittle state, while above the Tg, it transitions to a rubbery, more flexible state. This transition significantly impacts the film-forming properties, mechanical strength, and permeability of the coating.

The nominal glass transition temperature of unplasticized this compound-55 is approximately 110°C.[1] However, this value is highly sensitive to the presence of plasticizers and moisture, which are common components in pharmaceutical coatings.

The Role of Plasticizers and Moisture

Plasticizers are added to this compound-55 formulations to reduce the Tg, thereby improving the flexibility and film-forming properties of the coating. Common plasticizers include triethyl citrate (TEC), polyethylene glycol (PEG), and dibutyl sebacate (DBS). The addition of a plasticizer can lower the Tg to around 60°C.[2]

Moisture also acts as a potent plasticizer for this compound-55. The absorption of water by the polymer film can further decrease the Tg. For instance, a plasticized film stored at 52% relative humidity (RH) can exhibit a Tg as low as 41.9°C.[2] At storage humidities between 75% and 84%, the Tg can even drop below room temperature.[2][3] This plasticizing effect of moisture is crucial for the compressibility of coated pellets.

Quantitative Data on Glass Transition Temperature

The following table summarizes the glass transition temperatures of this compound-55 films under various conditions.

| Condition | Plasticizer | Plasticizer Concentration (% w/w of dry polymer) | Relative Humidity (RH) | Glass Transition Temperature (Tg) (°C) |

| Unplasticized | None | 0 | Dry | ~110 |

| Plasticized | Unspecified | Not specified | Not specified | ~60 |

| Plasticized and Humidified | Unspecified | Not specified | 52% | 41.9 |

| Humidified | None | 0 | 75% - 84% | Below room temperature |

Note: The data is compiled from various studies and the exact experimental conditions may vary.

Experimental Protocols

Preparation of this compound-55 Films (Solvent Casting Method)

A detailed protocol for the preparation of this compound-55 films for analysis is as follows:

-

Dispersion Preparation: To the this compound-55 aqueous dispersion, add the desired amount of plasticizer (e.g., triethyl citrate).

-

Mixing: Stir the mixture gently and continuously to ensure a homogenous distribution of the plasticizer.

-

Casting: Pour a specific volume of the dispersion onto a level, non-stick surface, such as a Teflon-coated plate.

-

Drying: Allow the solvent (water) to evaporate under controlled conditions. A common practice is to dry the films at room temperature for a specified period, followed by further drying in an oven at a moderately elevated temperature (e.g., 40-60°C) to remove residual moisture.

-

Film Detachment and Storage: Once completely dry, carefully detach the film from the casting surface. Store the film in a desiccator to prevent moisture absorption prior to analysis.

Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

The following is a typical experimental protocol for determining the Tg of this compound-55 films using DSC:

-

Sample Preparation: Accurately weigh a small sample of the prepared film (typically 5-10 mg) into an aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent any loss of volatile components during the analysis.

-

DSC Instrument Setup:

-

Reference: Use an empty, sealed aluminum pan as a reference.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., -20°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a temperature well above the expected Tg (e.g., 150°C).

-

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate.

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the preparation and analysis of this compound-55 films.

Caption: Experimental workflow for film preparation and DSC analysis.

Logical Relationship of Factors Affecting Tg

The glass transition temperature of this compound-55 films is influenced by several interconnected factors.

Caption: Key factors influencing the Tg of this compound-55 films.

Conclusion

The glass transition temperature of this compound-55 films is a critical parameter that is significantly influenced by the presence of plasticizers and moisture. A thorough understanding and precise control of these factors are paramount for the successful development of robust and reliable enteric-coated pharmaceutical products. The experimental protocols and data presented in this guide provide a solid foundation for researchers and formulation scientists working with this versatile polymer.

References

Eudragit L 30D-55: A Comprehensive Technical Guide on Safety and Biocompatibility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudragit L 30D-55, an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate, is a widely utilized excipient in the pharmaceutical industry. Its primary application is as an enteric coating for solid dosage forms, providing protection of the active pharmaceutical ingredient (API) from the acidic environment of the stomach and enabling targeted drug release in the upper intestine where the pH is 5.5 and higher.[1][2][3] Given its integral role in oral drug delivery systems, a thorough understanding of its safety and biocompatibility profile is paramount for formulation scientists and toxicologists. This technical guide provides an in-depth overview of the available safety and biocompatibility data for this compound-55, compiling quantitative data, detailing experimental methodologies, and visualizing key concepts.

In Vivo Safety and Biocompatibility

Chronic oral toxicity studies in animal models have demonstrated a favorable safety profile for this compound-55. These studies are crucial in establishing the tolerated dose levels and identifying any potential target organ toxicity.

Oral Toxicity Studies

Long-term oral toxicity studies have been conducted in both rats and dogs, revealing a high tolerance to this compound-55.

Rat Studies: In a 6-month oral toxicity study, rats were administered this compound-55 daily by stomach tube at doses of 0, 200, 600, and 1500 mg/kg/day.[1] The primary effects observed were a reduction in body weight gain at the highest dose of 1500 mg/kg/day and a low incidence of intestinal inflammation at 600 and 1500 mg/kg/day.[1] Based on these findings, the tolerated dose in rats was established at 600 mg/kg/day.[1]

Dog Studies: A 1-year oral toxicity study in dogs, with doses of 0, 20, 40, and 80 mg/kg/day administered via oral capsules, showed no treatment-related adverse effects.[1] Consequently, the highest dose of 80 mg/kg/day was considered the tolerated dose in dogs.[1]

These chronic toxicity studies indicate a lack of major or dose-limiting toxicity, providing a reasonable assurance of safety for the levels of this compound-55 typically used in pharmaceutical formulations.[1]

Table 1: Summary of Chronic Oral Toxicity Studies of this compound-55

| Species | Duration | Doses Administered (mg/kg/day) | Key Findings | Tolerated Dose (mg/kg/day) | Reference |

| Rat | 6 months | 0, 200, 600, 1500 | Reduced body weight gain at 1500 mg/kg/day; Intestinal inflammation at 600 and 1500 mg/kg/day. | 600 | [1] |

| Dog | 1 year | 0, 20, 40, 80 | No treatment-related changes observed. | 80 | [1] |

Experimental Protocols: In Vivo Oral Toxicity

While specific, detailed protocols for the aforementioned studies are often proprietary, a general experimental workflow for such chronic oral toxicity studies can be outlined.

Caption: Generalized workflow for conducting a chronic oral toxicity study.

In Vitro Safety and Biocompatibility

In vitro assays are essential for evaluating the potential of a substance to cause toxicity at the cellular level. For pharmaceutical excipients like this compound-55, key in vitro assessments include cytotoxicity, genotoxicity, and hemocompatibility.

Cytotoxicity

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA. The Ames test, a bacterial reverse mutation assay, is a standard in vitro test for identifying mutagens. While specific Ames test results for this compound-55 were not found, regulatory guidelines for pharmaceutical excipients mandate such testing to ensure the absence of mutagenic potential.[5][6] The general consensus is that Eudragit polymers are non-mutagenic.

Hemocompatibility

Hemocompatibility testing evaluates the interaction of a material with blood components, particularly red blood cells. The hemolysis assay is a key in vitro test to determine the potential of a substance to rupture red blood cells. Studies on methacrylic acid copolymers have demonstrated their high hemocompatibility.

Table 2: Hemocompatibility of Methacrylic Acid Copolymers

| Test Parameter | Result | Interpretation |

| Hemolysis | < 2% | Highly hemocompatible |

This low level of hemolysis indicates that methacrylic acid copolymers, and by extension this compound-55, are unlikely to cause significant damage to red blood cells upon incidental systemic exposure.

Experimental Protocols: In Vitro Assays

A standard protocol for assessing hemolysis involves the following steps:

Caption: A typical workflow for performing an in vitro hemolysis assay.

Signaling Pathways and Inflammatory Response

While this compound-55 itself is considered immunologically inert, its use in nanoparticle formulations for targeted drug delivery has been shown to influence inflammatory responses. Studies on dual-functional nanoparticles composed of Eudragit S100/L30D-55 and PLGA for the treatment of ulcerative colitis have demonstrated a potent anti-inflammatory effect.[4] These nanoparticles were found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23.[4] This suggests that the formulation can modulate inflammatory signaling pathways, although this effect is likely attributable to the targeted delivery of the active ingredient rather than a direct pharmacological effect of the Eudragit polymer itself.

Caption: Proposed mechanism of anti-inflammatory effect of Eudragit-containing nanoparticles.

Regulatory Status and Safety Considerations

This compound-55 is listed in major pharmacopeias, including the Ph. Eur., USP/NF, and JPE.[7] It is generally regarded as a non-toxic and non-irritating material.[8] The Safety Data Sheet for a similar methacrylic acid-ethyl acrylate copolymer indicates that it may be harmful if inhaled, highlighting the need for appropriate handling measures in manufacturing settings to avoid dust formation.[9]

Conclusion

Based on the available data, this compound-55 exhibits a strong safety and biocompatibility profile for its intended use as an enteric coating agent in oral pharmaceutical formulations. Chronic in vivo studies in rats and dogs have established high tolerated dose levels with no major signs of toxicity. In vitro, methacrylic acid copolymers are shown to be highly hemocompatible. While specific quantitative data for cytotoxicity and genotoxicity of this compound-55 are not widely published, its long history of use and regulatory acceptance support its safety. The role of this compound-55 in modulating signaling pathways appears to be indirect, primarily through its function in advanced drug delivery systems. This comprehensive overview provides drug development professionals with the critical information needed to confidently formulate with this compound-55.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Hemocompatibility Comparison of Biomedical Grade Polymers Using Rabbit Thrombogenicity Model for Preparing Nonthrombogenic Nitric Oxide Releasing Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRS Results [crs.edqm.eu]

- 4. Polymer Genomics: An Insight into Pharmacology and Toxicology of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. bpasjournals.com [bpasjournals.com]

- 8. Methacrylic acid-ethyl acrylate copolymer (1:1), dispersion 30%-ref.sp [lgcstandards.com]

- 9. assets.lgcstandards.com [assets.lgcstandards.com]

Eudragit L 30D-55: A Comprehensive Technical Guide to its Pharmacopeial Regulatory Status

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the regulatory status of Eudragit L 30D-55, a widely used anionic copolymer for enteric coatings of solid dosage forms. The information is compiled from major pharmacopeias, including the United States Pharmacopeia-National Formulary (USP-NF), the European Pharmacopoeia (Ph. Eur.), and the Japanese Pharmacopoeia (JPE). This guide is intended to assist researchers, scientists, and drug development professionals in understanding the quality attributes and analytical procedures required to ensure compliance with global regulatory standards.

Introduction to this compound-55

This compound-55 is an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate.[1] The ratio of the free carboxyl groups to the ester groups is approximately 1:1.[1] This polymer is designed for film coating of solid oral dosage forms and provides enteric protection, with drug release occurring at a pH above 5.5.[2][3][4] It is a milky-white liquid with a low viscosity and a faint characteristic odor.[1] The dispersion contains 30% dry substance, with sodium lauryl sulfate (0.7% on solid substance) and polysorbate 80 (2.3% on solid substance) as emulsifiers.[1] The weight average molar mass is approximately 320,000 g/mol .[1]

Pharmacopeial Monographs and Nomenclature

This compound-55 is described in several major pharmacopeias under slightly different monograph titles. It is crucial for regulatory submissions to refer to the correct monograph for the specific region.

| Pharmacopeia | Monograph Title |

| USP-NF | Methacrylic Acid and Ethyl Acrylate Copolymer Dispersion, NF[1][3] |

| Ph. Eur. | Methacrylic Acid - Ethyl Acrylate Copolymer (1:1) Dispersion 30 Per Cent[1] |

| JPE | Methacrylic Acid Copolymer LD[1][3] |

Quantitative Specifications

The following tables summarize the key quantitative specifications for this compound-55 as outlined in the USP-NF and Ph. Eur. These parameters are critical for ensuring the quality, consistency, and performance of the polymer.

Table 1: Assay and Identification

| Parameter | USP-NF Specification | Ph. Eur. Specification |

| Assay (Methacrylic Acid Units) | 46.0% - 50.6% (on the dry substance basis)[5][6][7] | 46.0% - 50.6% (on the dry substance basis)[1] |

| Acid Value | Not explicitly specified, but related to Assay. | 300 - 330 mg KOH per g of dry substance[1] |

Table 2: Physical and Chemical Properties

| Parameter | USP-NF Specification | Ph. Eur. Specification |

| Dry Substance / Residue on Evaporation | Not explicitly specified, see Loss on Drying. | 28.5% - 31.5%[1][8] |

| Loss on Drying | 68.5% - 71.5%[1][6] | Not explicitly specified, see Dry Substance. |

| Viscosity (Apparent) | ≤ 15 mPa·s[6] | 3 - 10 mPa·s[1] |

| pH | 2.0 - 3.0[6] | Not explicitly specified. |

| Residue on Ignition / Sulfated Ash | ≤ 0.2% (on the undried dispersion basis)[6] | ≤ 0.2%[8] |

Table 3: Impurities and Contaminants

| Parameter | USP-NF Specification | Ph. Eur. Specification |

| Limit of Monomers (Total) | ≤ 0.01% (for methacrylic acid and ethyl acrylate)[9] | Sum of contents of ethyl acrylate and methacrylic acid: maximum 0.1%[8] |

| Heavy Metals | ≤ 20 ppm[9] | Not explicitly specified. |

| Microbial Contamination (TAMC) | Not explicitly specified. | ≤ 10³ CFU/g[1][8] |

| Microbial Contamination (TYMC) | Not explicitly specified. | ≤ 10² CFU/g[1][8] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for accurate and reproducible testing. The following sections outline the protocols as described in the pharmacopeias.

Assay (Potentiometric Titration)

This test determines the percentage of methacrylic acid units in the polymer, which is a critical parameter for its pH-dependent solubility.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve approximately 1.5 g of the dispersion in a mixture of 60 mL of isopropyl alcohol and 40 mL of water. Stir for about 15 minutes until fully dissolved.[1]

-

Titration: Titrate the prepared solution with 0.5 N sodium hydroxide (NaOH) using a potentiometric titrator.[1]

-

Endpoint Determination: Determine the endpoint of the titration potentiometrically.

-

Calculation: Calculate the percentage of methacrylic acid units based on the volume of titrant consumed. 1 mL of 0.5 N NaOH is equivalent to 43.045 mg of methacrylic acid units.[1]

Limit of Monomers (High-Performance Liquid Chromatography - HPLC)

This method quantifies the residual amounts of methacrylic acid and ethyl acrylate monomers in the dispersion.

Methodology:

-

Mobile Phase Preparation: Prepare a mixture of acidified water (pH 2.0 with phosphoric acid) and methanol (80:20) and degas.[9][10]

-

Standard Solution Preparation: Prepare a solution containing known concentrations of methacrylic acid and ethyl acrylate (approximately 0.5 µg/mL each) in a mixture of methanol and a sodium perchlorate solution.[9][10]

-

Sample Solution Preparation:

-

Dissolve a quantity of the dispersion (equivalent to 3 g of solids) in methanol to a final volume of 50 mL.[9]

-

Add 5 mL of this solution dropwise to 5.0 mL of a sodium perchlorate solution while stirring continuously.[10]

-

Centrifuge the mixture to precipitate the polymer and obtain a clear supernatant.[10]

-

-

Chromatographic System:

-

Procedure: Inject equal volumes of the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak responses.

-

Calculation: Calculate the amount of each monomer in the sample by comparing the peak responses to those of the standard solution.

References

- 1. stobec.com [stobec.com]

- 2. EUDRAGIT® L 30 D-55 [evonik.com]

- 3. explore.azelis.com [explore.azelis.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. Methacrylic Acid and Ethyl Acrylate Copolymer Dispersion [doi.usp.org]

- 6. pharmacopeia.cn [pharmacopeia.cn]

- 7. Methacrylic Acid and Ethyl Acrylate Copolymer [doi.usp.org]

- 8. drugfuture.com [drugfuture.com]

- 9. drugfuture.com [drugfuture.com]

- 10. drugfuture.com [drugfuture.com]

An In-depth Technical Guide to the Anionic Copolymer Properties of Eudragit L 30D-55

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudragit L 30D-55 is a widely utilized anionic copolymer in the pharmaceutical industry, primarily for the enteric coating of solid dosage forms. It is an aqueous dispersion of a copolymer based on methacrylic acid and ethyl acrylate, with a ratio of free carboxyl groups to ester groups of approximately 1:1.[1][2] This composition imparts a pH-dependent solubility, making it insoluble in the acidic environment of the stomach and readily soluble in the neutral to alkaline milieu of the small intestine.[3] This technical guide provides a comprehensive overview of the core properties of this compound-55, including its physicochemical characteristics, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action and application workflow.

Physicochemical Properties

The functional properties of this compound-55 are dictated by its chemical structure and physical characteristics. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Test Method Reference |

| Chemical Composition | Anionic copolymer of methacrylic acid and ethyl acrylate (1:1 ratio) | Ph. Eur., USP/NF |

| Solid Content | 28.5 - 31.5% | Ph. Eur. 2.2.32 d[1][2] |

| Molecular Weight (Mw) | Approx. 320,000 g/mol | Size Exclusion Chromatography (SEC)[1][2][4] |

| Acid Value | 300 - 330 mg KOH/g of dry substance | Ph. Eur. 2.2.20; USP <541> (Potentiometric Titration)[1][2] |

| Viscosity (apparent) | 3 - 10 mPa·s (Brookfield viscometer, UL adapter, 30 rpm, 20 °C) | Ph. Eur. 2.2.10; USP <912> Method II[2] |

| pH of Dispersion | 2.1 - 3.0 | Ph. Eur. 2.2.3; USP <791>[2] |

| Minimum Film Forming Temperature (MFFT) | Approx. 5 °C (for the pure polymer) | - |

| Glass Transition Temperature (Tg) | Approx. 110 °C (for the pure polymer)[5] | Differential Scanning Calorimetry (DSC) |

| Dissolution pH | > 5.5 | USP/Ph. Eur. Dissolution Test |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of this compound-55. The following sections outline key experimental protocols.

Determination of Solid Content (Residue on Evaporation)

Principle: This method determines the percentage of non-volatile matter in the this compound-55 dispersion.

Apparatus:

-

Drying oven

-

Analytical balance

-

Desiccator

Procedure:

-

Accurately weigh approximately 1 g of the this compound-55 dispersion into a tared, flat-bottomed dish.[1][2]

-

After drying, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish with the dried residue.

-

Calculate the percentage of solid content using the following formula: % Solid Content = (Weight of residue / Initial weight of dispersion) x 100

Assay of Methacrylic Acid Units and Determination of Acid Value

Principle: The content of methacrylic acid units is determined by potentiometric titration with a standardized alkaline solution. The acid value is then calculated from this result.

Apparatus:

-

Potentiometric titrator with a suitable electrode system

-

Burette

-

Stirrer

-

Beaker

Reagents:

-

Isopropyl alcohol

-

Purified water

-

0.5 N Sodium Hydroxide (NaOH), accurately standardized

Procedure:

-

Accurately weigh approximately 1.5 g of this compound-55 dispersion into a beaker.[1][2]

-

Add 60 ml of isopropyl alcohol and 40 ml of purified water.[1][2]

-

Stir the mixture for about 15 minutes until the polymer is dissolved.[1][2]

-

Titrate the solution potentiometrically with 0.5 N NaOH.

-

Record the volume of titrant consumed at the endpoint.

-

Calculate the percentage of methacrylic acid units on the dry substance (DS) and the acid value (mg KOH/g DS).[1][2]

In Vitro Dissolution Testing of Enteric-Coated Dosage Forms

Principle: This test evaluates the acid resistance and subsequent drug release of a dosage form coated with this compound-55 in simulated gastric and intestinal fluids.

Apparatus:

-

USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)

-

UV-Vis Spectrophotometer or HPLC for drug analysis

Media:

-

Acid stage: 0.1 N Hydrochloric Acid (HCl), pH 1.2

-

Buffer stage: Phosphate buffer, pH 6.8

Procedure:

-

Place the specified volume (typically 900 mL) of 0.1 N HCl in each dissolution vessel and equilibrate to 37 ± 0.5 °C.

-

Place one dosage form in each vessel and start the apparatus at the specified rotation speed (e.g., 100 rpm for pellets in baskets).[3]

-

Operate for 2 hours in the acid medium. Withdraw samples at appropriate time points if required, and analyze for drug release. The release in the acid stage should be minimal for an effective enteric coating.

-

After 2 hours, withdraw the dosage forms and transfer them to vessels containing the phosphate buffer at pH 6.8, pre-equilibrated to 37 ± 0.5 °C.[3]

-

Continue the dissolution test for a specified period (e.g., 60 minutes), withdrawing samples at suitable intervals.

-

Analyze the samples for drug content to determine the release profile in the intestinal phase.

Particle Size Analysis

Principle: The particle size distribution of the polymer dispersion is a critical parameter affecting film formation and coating uniformity. Laser diffraction is a common method for this analysis.

Apparatus:

-

Laser diffraction particle size analyzer

Procedure:

-

Disperse a small amount of the this compound-55 aqueous dispersion in a suitable dispersant (e.g., deionized water) to obtain an appropriate obscuration level.

-

Analyze the sample using the laser diffraction instrument according to the manufacturer's instructions.

-

The instrument will report the particle size distribution, typically as volume-weighted mean diameter (D[1][6]) and percentile values (e.g., D10, D50, D90).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step change in the baseline of the DSC thermogram.

Apparatus:

-

Differential Scanning Calorimeter

Procedure:

-

Prepare a film of this compound-55 by casting the dispersion onto a suitable substrate and allowing it to dry completely.

-

Accurately weigh a small amount of the dried film (typically 5-10 mg) into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a specified temperature range that includes the expected Tg (e.g., from room temperature to 150 °C).[7]

-

The glass transition temperature is determined as the midpoint of the transition in the heat flow curve.[7]

Mechanism of pH-Dependent Dissolution

The enteric functionality of this compound-55 is based on the ionization of its carboxylic acid groups at pH values above 5.5. The following diagram illustrates this pH-dependent drug release mechanism.

Caption: pH-dependent dissolution mechanism of this compound-55.

Experimental Workflow for Enteric-Coated Pellet Development

The development of an enteric-coated dosage form using this compound-55 involves a series of well-defined steps. The following diagram outlines a typical experimental workflow for the preparation and characterization of enteric-coated pellets.

Caption: A typical experimental workflow for developing enteric-coated pellets.

References

Eudragit L 30 D-55: An In-Depth Technical Guide to its Molecular Weight and Functional Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudragit L 30 D-55 is a widely utilized anionic copolymer in the pharmaceutical industry, primarily employed as an enteric coating for solid dosage forms. Its pH-dependent solubility characteristics make it an ideal excipient for protecting acid-labile active pharmaceutical ingredients (APIs) from the gastric environment and for targeting drug release to the upper intestine. This technical guide provides a comprehensive overview of the molecular weight, physicochemical properties, and functional effects of Eudragit L 30 D-55, with a focus on its application in drug delivery. Detailed experimental protocols and data are presented to assist researchers and formulation scientists in its effective utilization.

Physicochemical Properties and Molecular Weight

Eudragit L 30 D-55 is the aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate. The ratio of the free carboxyl groups to the ester groups is approximately 1:1, which is crucial for its pH-dependent solubility.[1] The monomers are randomly distributed along the copolymer chain.[1]

Molecular Weight

The weight average molecular mass (Mw) of Eudragit L 30 D-55 is a critical parameter influencing its film-forming properties and mechanical strength. It is typically determined by Size Exclusion Chromatography (SEC).

Table 1: Molecular Weight of Eudragit L 30 D-55

| Parameter | Value | Method of Determination |

| Weight Average Molecular Weight (Mw) | approx. 320,000 g/mol | Size Exclusion Chromatography (SEC)[1][2] |

Physicochemical Characteristics

Eudragit L 30 D-55 is supplied as a 30% aqueous dispersion. Its key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of Eudragit L 30 D-55 Dispersion

| Property | Value | Test Method / Remarks |

| Appearance | Milky-white liquid of low viscosity[1][2] | Faint characteristic odor[1][2] |

| Solid Content (Dry Substance) | 28.5 - 31.5 % | Ph. Eur. 2.2.32 method d (drying at 110 °C for 5 hrs)[1] |

| Acid Value | 300 - 330 mg KOH per g dry substance | Ph. Eur. 2.2.20 "Potentiometric titration" or USP <541>[1] |

| Viscosity (Apparent) | 3 - 10 mPa·s | Brookfield viscometer (UL adapter / 30 rpm / 20 °C)[1] |

| pH | 2.1 - 3.0 | Ph. Eur. 2.2.3 or USP <791>[3] |

| Solubility | Miscible with water in any proportion. Forms a clear or slightly cloudy solution in acetone, ethanol, and isopropyl alcohol. Soluble in 1 N sodium hydroxide.[1][4] | The milky-white appearance is retained upon dilution with water.[1][4] |

| Glass Transition Temperature (Tg) | approx. 110 °C | --- |

Effects on Drug Delivery: pH-Dependent Release

The primary effect of Eudragit L 30 D-55 in pharmaceutical formulations is the provision of a gastro-resistant coating that dissolves at a specific pH, leading to targeted drug release in the small intestine. The carboxylic acid groups in the polymer chain are protonated at the low pH of the stomach, rendering the polymer insoluble. As the dosage form transits to the higher pH of the small intestine (typically above pH 5.5), the carboxylic acid groups ionize, leading to the dissolution of the polymer and subsequent release of the API. This mechanism is crucial for:

-

Protection of Acid-Labile Drugs: Prevents the degradation of APIs that are unstable in the acidic environment of the stomach.

-

Prevention of Gastric Irritation: Avoids the release of drugs that can cause irritation to the gastric mucosa.

-

Targeted Drug Delivery: Ensures the drug is released in the upper intestine, which can be the optimal site for absorption for certain APIs.

Figure 1: Logical relationship of pH-dependent drug release with Eudragit L 30 D-55.

Experimental Protocols

Preparation of an Enteric Coating Dispersion

This protocol describes the preparation of a typical aqueous coating dispersion of Eudragit L 30 D-55 for coating solid dosage forms like pellets or tablets.

Materials:

-

Eudragit L 30 D-55 dispersion

-

Triethyl citrate (TEC) as plasticizer

-

Talc as anti-tacking agent

-

Purified water

Procedure:

-

Homogenize the required amount of talc and triethyl citrate in a portion of the purified water using a high-shear mixer (e.g., Ultra Turrax) for approximately 10 minutes to form a uniform excipient suspension.[1]

-

Slowly pour the excipient suspension into the Eudragit L 30 D-55 dispersion while gently stirring with a conventional stirrer.[1]

-

Continue stirring until a homogenous suspension is obtained.

-

Pass the final spray suspension through a 0.5 mm sieve to remove any agglomerates.[1]

-

The total solid content of the final dispersion is typically around 20%.[5]

Table 3: Example Formulation of an Enteric Coating Suspension

| Ingredient | Function | Quantity based on dry polymer (%) |

| Eudragit L 30 D-55 | Polymer | 100 |

| Triethyl citrate (TEC) | Plasticizer | 10 |

| Talc | Anti-tacking agent | 50 |

| Purified Water | Diluent | q.s. to 20% solid content |

Fluidized Bed Coating of Pellets

This protocol outlines the general procedure for applying the Eudragit L 30 D-55 dispersion onto pellets using a fluidized bed coater.

Equipment:

-

Fluidized bed coater with a top or bottom spray nozzle

Procedure:

-

Pre-warm a batch of pellets (e.g., 200 g) in the fluidized bed coater for about 10 minutes.[6]

-

Set the process parameters as detailed in Table 4. These parameters may need to be optimized based on the specific equipment, batch size, and substrate.

-

Initiate the spraying of the coating dispersion onto the fluidized pellets.

-

Continue the coating process until the desired weight gain is achieved. A weight gain of up to 60% w/w may be required for effective gastric resistance.[6]

-

After the coating is complete, dry the coated pellets in a circulating air oven at 40 °C for 2 hours to ensure proper film formation.[7]

Table 4: Example Process Parameters for Fluidized Bed Coating of Pellets

| Parameter | Value |

| Inlet Air Temperature | 35–45 °C[1] |

| Product Temperature | 25–28 °C[1] |

| Atomizing Air Pressure | 0.6 - 1.8 bar[1][5] |

| Spray Rate | 2.2 - 15 g/min/kg [1][5] |

| Nozzle Bore | 1.2 mm[1] |

In Vitro Dissolution Testing

This protocol describes a standard two-stage dissolution test to evaluate the enteric properties of the coated dosage form.

Apparatus:

-

USP Apparatus I (Basket) or II (Paddle)

Procedure:

-

Acid Stage: Place the coated dosage form in 900 mL of 0.1 N HCl (pH 1.2) for 2 hours.[6] The temperature should be maintained at 37 ± 0.5 °C.

-

After 2 hours, withdraw a sample to analyze for any premature drug release. The release in the acid stage should be minimal (typically less than 10%).

-

Buffer Stage: Remove the dosage form from the acid medium and place it in 900 mL of a suitable buffer, such as phosphate buffer pH 6.8.[6]

-

Continue the dissolution test in the buffer for a specified period, withdrawing samples at predetermined time intervals.

-

Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Experimental and Formulation Workflow

The development of an enteric-coated dosage form using Eudragit L 30 D-55 involves a series of logical steps from formulation design to final product characterization.

Figure 2: Experimental workflow for developing an enteric-coated dosage form.

Conclusion

Eudragit L 30 D-55, with its well-defined molecular weight and distinct physicochemical properties, remains a cornerstone excipient for enteric coating applications. Its reliable pH-dependent solubility provides a robust mechanism for protecting sensitive APIs and achieving targeted intestinal drug release. The successful implementation of Eudragit L 30 D-55 in a formulation requires a thorough understanding of its properties and careful optimization of the coating process parameters. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this versatile polymer in creating safe and efficacious oral dosage forms.

References

- 1. stobec.com [stobec.com]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]

- 4. stobec.com [stobec.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Development and in vitro Evaluation of Enteric Coated Multiparticulate System for Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

Eudragit L 30D-55 Excipient Compatibility Screening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudragit L 30D-55 is an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate.[1] It is a cornerstone functional excipient for enteric coatings on solid dosage forms, designed to be resistant to gastric fluid (below pH 5.5) and dissolve readily in the upper intestine.[1][2][3][4] This pH-dependent solubility protects acid-labile active pharmaceutical ingredients (APIs) from degradation in the stomach and prevents gastric irritation from certain drugs.

The success of an enteric-coated formulation hinges on the physical and chemical compatibility of the API with the polymer and other excipients. Incompatibilities can compromise the stability of the API, alter the drug release profile, and negatively impact the safety and efficacy of the final product. The presence of free carboxyl groups in the this compound-55 polymer, while essential for its enteric properties, can potentially interact with certain APIs.[2] Therefore, a systematic and robust compatibility screening program is a critical, non-negotiable step in the early stages of formulation development.

This technical guide provides a comprehensive overview of the methodologies and data interpretation strategies for assessing the compatibility of APIs and other excipients with this compound-55.

Potential Incompatibility Pathways

Understanding the potential mechanisms of interaction is key to designing an effective screening study. Interactions with this compound-55 can be broadly categorized as:

-

Chemical Interactions: These involve the formation or breaking of covalent bonds, leading to the degradation of the API. The acidic carboxyl groups on the Eudragit polymer can act as catalysts for hydrolysis or interact with basic APIs to form salts, potentially altering their properties.

-

Physical Interactions: These are weaker, non-covalent interactions such as hydrogen bonding, van der Waals forces, or ionic interactions. While they may not cause degradation, they can alter the physical properties of the drug or polymer, affecting the glass transition temperature (Tg), crystallinity, and ultimately, the dissolution profile and mechanical properties of the film coating.[5]

-

Influence of Moisture: Eudragit films have a degree of moisture permeability.[6] Absorbed water can act as a plasticizer, which can be beneficial for the mechanical properties of the film but may also facilitate degradative reactions for moisture-sensitive APIs.[6]

Experimental Workflow for Compatibility Screening

A structured, multi-tiered approach is recommended for compatibility screening. The workflow begins with preliminary binary mixture analysis using thermal and spectroscopic techniques, followed by confirmatory testing under accelerated stability conditions.

Key Analytical Techniques and Protocols

The following sections detail the standard experimental protocols for the most critical analytical techniques used in compatibility screening.

Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is highly effective for detecting physical interactions, changes in crystallinity, and some chemical reactions by observing shifts in melting endotherms, glass transitions, or the appearance of new thermal events (exotherms or endotherms).[5]

-

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the individual components (API, this compound-55 solid) and their 1:1 physical mixture into aluminum DSC pans. Seal the pans hermetically. An empty sealed pan is used as a reference.

-

Instrumentation: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min). Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the melting point of the API (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Compare the thermogram of the physical mixture to the thermograms of the individual components. Look for the disappearance of the API's melting peak, a significant shift (>2°C) in its melting temperature, or the appearance of new peaks.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Principle: FTIR spectroscopy identifies chemical bonds within a molecule by measuring the absorption of infrared radiation. The appearance of new absorption bands, the disappearance of existing bands, or significant shifts in band positions in a drug-excipient mixture compared to the individual spectra can indicate a chemical interaction.[2][5][7]

-

Experimental Protocol:

-

Sample Preparation: Prepare samples by mixing approximately 1-2 mg of the test material (API, Eudragit, or binary mixture) with 100-200 mg of dry potassium bromide (KBr). Triturate the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Scan the sample over a typical wavenumber range of 4000 to 400 cm⁻¹.

-

Data Analysis: Overlay the spectra of the API, this compound-55, and the binary mixture. Focus on the characteristic peaks (functional groups) of the API. The absence of changes in the API's characteristic peaks in the mixture suggests compatibility.

-

Accelerated Stability Studies & HPLC Analysis

-

Principle: Storing binary mixtures under stressed conditions (elevated temperature and humidity) accelerates potential degradation reactions.[2] High-Performance Liquid Chromatography (HPLC) is then used to separate and quantify the API and any degradation products that may have formed.

-

Experimental Protocol:

-

Sample Preparation: Prepare 1:1 (w/w) physical mixtures of the API and this compound-55. Place the mixtures in loosely capped glass vials to allow for moisture exposure.

-

Storage: Place the vials in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH, for a predefined period (e.g., 4 weeks).

-

Sample Analysis: At designated time points (e.g., initial, 2 weeks, 4 weeks), withdraw samples.

-

Visual Inspection: Note any changes in color, appearance, or physical state.

-

HPLC Analysis:

-

Dissolve a known quantity of the mixture in a suitable solvent.

-

Analyze using a validated, stability-indicating HPLC method (a method proven to separate the API from all potential degradation products).

-

Quantify the peak area of the API to determine its remaining potency and measure the peak areas of any new peaks to quantify impurity formation.

-

-

Data Presentation and Interpretation

Quantitative data from compatibility studies should be summarized to facilitate clear interpretation and decision-making.

Summary of Analytical Results

Table 1: Initial Thermal and Spectroscopic Screening Data

| API Example | Method | Key Parameters | Observations | Preliminary Assessment |

| API A (Crystalline) | DSC | Heating Rate: 10°C/min | The melting endotherm of API A is present in the 1:1 mixture at the same temperature as the pure API. | Likely Compatible |

| API B (Amine Salt) | DSC | Heating Rate: 10°C/min | The melting endotherm of API B is absent in the 1:1 mixture, and a new broad exotherm appears. | Potential Incompatibility |

| API A (Crystalline) | FTIR | Range: 4000-400 cm⁻¹ | The spectrum of the 1:1 mixture is a simple superposition of the individual spectra of API A and Eudragit. | Likely Compatible |

| API B (Amine Salt) | FTIR | Range: 4000-400 cm⁻¹ | The characteristic C=O stretch of API B is shifted to a lower wavenumber in the 1:1 mixture. | Potential Incompatibility |

Table 2: Accelerated Stability Study Data (4 Weeks at 40°C / 75% RH)

| API Example | Analysis | Observations | Compatibility Conclusion |

| API A | Visual | No change in color or appearance. | Compatible |

| HPLC | Assay of API A > 99.0%. Total impurities < 0.2%. | ||

| API B | Visual | Mixture turned from white to pale yellow. | Incompatible |

| HPLC | Assay of API B = 92.5%. A major degradation product is observed at 4.8%. |

Compatibility Decision Framework

The collective results from all analytical tests are used to make a final judgment on compatibility. The following decision logic illustrates how different outcomes are synthesized.

Conclusion

A thorough and systematic excipient compatibility screening is fundamental to the successful development of robust oral dosage forms using this compound-55. The combination of initial screening with techniques like DSC and FTIR, followed by confirmatory accelerated stability studies with HPLC analysis, provides a comprehensive dataset to de-risk formulation development.[2][7] By following the structured workflow and interpretation framework presented in this guide, researchers can confidently assess the compatibility of their APIs with this critical enteric polymer, ensuring the development of a stable, safe, and effective final product.

References

Methodological & Application

Application Notes and Protocols for Fluidized Bed Coating with Eudragit L 30D-55

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Eudragit L 30D-55 is an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate. It is a widely used polymer for enteric coatings of solid dosage forms, protecting acid-labile active ingredients from the gastric environment and ensuring their release in the intestine at a pH of 5.5 and above.[1][2] The fluidized bed coating process is a preferred method for applying this compound-55 due to its high efficiency and ability to produce uniform film coatings on particles, pellets, and tablets.

This document provides detailed application notes and protocols for the fluidized bed coating process using this compound-55, including key process parameters, formulation guidelines, and experimental workflows.

Key Process Parameters

Successful enteric coating with this compound-55 in a fluidized bed coater is dependent on the careful control of several critical process parameters. These parameters influence the film formation, coating uniformity, and ultimately, the in-vitro performance of the coated dosage form. The following table summarizes typical process parameters for this compound-55 coating.

| Parameter | Typical Range/Value | Significance |

| Inlet Air Temperature | 40 - 60 °C | Affects the drying rate of the coating dispersion. Too high can lead to spray drying before reaching the substrate; too low can cause overwetting and agglomeration. |

| Outlet Air Temperature | 30 - 45 °C | An indicator of the drying efficiency within the bed. It is a critical parameter to monitor and control. |

| Product Bed Temperature | 25 - 40 °C | The temperature of the substrate being coated. Crucial for proper film formation. Should be kept below the glass transition temperature of the polymer-plasticizer blend. |

| Spray Rate | 10 - 100 g/min/kg (lab scale) | The rate at which the coating dispersion is applied. Must be balanced with the drying capacity to avoid overwetting or premature drying. |

| Atomizing Air Pressure | 1.5 - 3.0 bar | Controls the droplet size of the spray. Higher pressure leads to smaller droplets, which can improve coating uniformity but may also increase spray drying. |

| Fluidizing Air Volume | Varies with equipment and batch size | Ensures proper circulation and mixing of the substrate for uniform coating. Insufficient fluidization can lead to agglomeration. |

| Nozzle Diameter | 0.8 - 1.2 mm | Influences the spray pattern and droplet size. |

Formulation of this compound-55 Coating Dispersion

A typical aqueous coating dispersion of this compound-55 consists of the polymer, a plasticizer, and an anti-tacking agent.

| Component | Function | Typical Concentration (% w/w of dry polymer) | Example Excipients |

| This compound-55 | Film-forming polymer | 100% | - |

| Plasticizer | Improves film flexibility and reduces the minimum film-forming temperature (MFFT). | 10 - 25% | Triethyl citrate (TEC), Polyethylene glycol (PEG) 6000[1] |

| Anti-tacking Agent/Glidant | Prevents agglomeration of the coated particles. | 20 - 50% | Talc, Glyceryl monostearate (GMS)[3] |

| Antifoaming Agent (optional) | Prevents foam formation during dispersion preparation and spraying. | As required | Simethicone emulsion[1] |

Preparation of the Coating Dispersion:

-

Homogenize the plasticizer (e.g., Triethyl Citrate) and anti-tacking agent (e.g., Talc) in a portion of the purified water using a high-shear mixer.[4]

-

If necessary, add an antifoaming agent to this excipient suspension.[4]

-

Slowly pour the excipient suspension into the this compound-55 dispersion while gently stirring with a conventional stirrer.[4]

-

Continue stirring until a homogenous dispersion is achieved.

-

Pass the final spray suspension through a sieve (e.g., 0.5 mm) to remove any agglomerates before use.[4]

Experimental Protocols

3.1. Protocol for Fluidized Bed Coating of Pellets with this compound-55

This protocol describes a general procedure for applying an enteric coat of this compound-55 onto drug-loaded pellets using a fluidized bed coater.

Materials and Equipment:

-

Drug-loaded pellets (core material)

-

This compound-55 dispersion

-

Plasticizer (e.g., Triethyl citrate)

-

Anti-tacking agent (e.g., Talc)

-

Purified water

-

Fluidized bed coater with a bottom-spray configuration (Wurster coater)

-

High-shear mixer

-